3,5-二溴-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

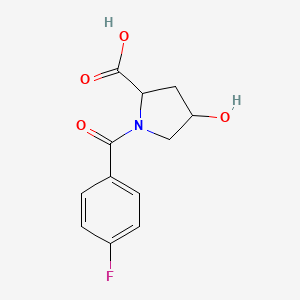

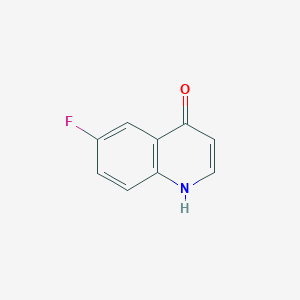

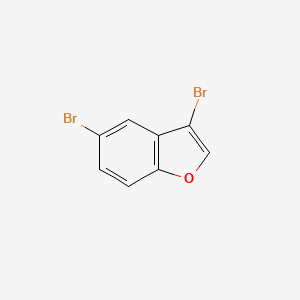

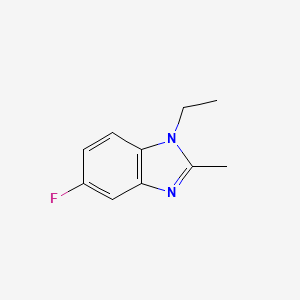

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for “3,5-Dibromo-1-benzofuran” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-1-benzofuran” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

科学研究应用

-

Anticancer Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). These compounds were evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

- Method : The compounds were synthesized using microwave-assisted synthesis (MWI) .

- Results : The anticancer activity of this class of compounds was evaluated against the human ovarian cancer cell line A2780 .

-

Antimicrobial Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

- Method : The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

- Results : Compounds displayed strain-specificity to S. aureus with MIC 80 = 3.12–12.5 μg mL −1. SAR studies revealed that the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play an important role in the antibacterial selectivity of these compounds .

-

Anti-Hepatitis C Virus Activity

- Field : Medical and Pharmaceutical Research

- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

-

Antidepressant Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have been found to possess antidepressant activity .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The benzofuran derivatives have shown antidepressant activity .

-

Antioxidant Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have been found to possess antioxidant activity .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The benzofuran derivatives have shown antioxidant activity .

-

Anti-psychotic Activity

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have been found to possess anti-psychotic activity .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The benzofuran derivatives have shown anti-psychotic activity .

-

Fluorescent Sensor

- Field : Chemistry

- Application : Benzofuran derivatives have been found to possess properties that make them suitable for use as fluorescent sensors .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The benzofuran derivatives have shown properties suitable for use as fluorescent sensors .

-

Oxidant

-

Brightening Agents

- Field : Chemistry

- Application : Benzofuran derivatives have been found to possess properties that make them suitable for use as brightening agents .

- Method : The specific method of application or experimental procedure was not detailed in the source .

- Results : The benzofuran derivatives have shown properties suitable for use as brightening agents .

属性

IUPAC Name |

3,5-dibromo-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-benzofuran | |

CAS RN |

99660-97-6 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)